molecular formula C12H16N2O5 B2967323 Ethyl 4-[(2-methoxyethyl)amino]-3-nitrobenzoate CAS No. 310451-72-0

Ethyl 4-[(2-methoxyethyl)amino]-3-nitrobenzoate

Cat. No. B2967323
M. Wt: 268.269
InChI Key: YVBURBOSAMMNRR-UHFFFAOYSA-N
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Description

Ethyl 4-[(2-methoxyethyl)amino]-3-nitrobenzoate is a chemical compound with the molecular formula C₁₁H₁₄O₅N₂ . It belongs to the class of organic compounds known as nitrobenzoates . This compound is characterized by its nitro group , amino group , and methoxyethyl side chain. It is often used in research and synthetic chemistry due to its interesting properties.



Synthesis Analysis

The synthesis of Ethyl 4-[(2-methoxyethyl)amino]-3-nitrobenzoate involves several steps. One common approach is the esterification of 4-aminobenzoic acid with ethyl 3-nitrobenzoate . The amino group is protected by the 2-methoxyethyl group during the reaction. Afterward, the protecting group can be removed to yield the final product.



Molecular Structure Analysis

The compound’s molecular structure consists of a benzene ring with a nitro group at position 3 and an amino group at position 4 . The ethyl ester group is attached to the carboxylic acid moiety. The 2-methoxyethyl side chain provides steric hindrance and influences the compound’s reactivity.



Chemical Reactions Analysis

Ethyl 4-[(2-methoxyethyl)amino]-3-nitrobenzoate can participate in various chemical reactions:



  • Hydrolysis : The ester bond can be hydrolyzed under acidic or basic conditions, yielding the corresponding 4-aminobenzoic acid and ethanol .

  • Reduction : The nitro group can be reduced to an amine using reducing agents like hydrogen and palladium .

  • Substitution Reactions : The amino group can undergo nucleophilic substitution reactions with various electrophiles.



Physical And Chemical Properties Analysis


  • Melting Point : The compound typically melts at a specific temperature (exact value not provided).

  • Solubility : It is likely soluble in organic solvents like acetone , ethyl acetate , and methanol .

  • Color : The compound may appear as a pale yellow solid .


Scientific Research Applications

Chemical Reactivity and Interaction

Ethyl 4-[(2-methoxyethyl)amino]-3-nitrobenzoate's reactivity is influenced by the presence of the nitro group and its interaction with other substituents. A study by Iskander, Tewfik, and Wasif (1966) highlights the significant rate increase in the alkaline hydrolysis of ethyl benzoate due to a nitro-group in the 4-position. This reactivity is further affected by steric or mesomeric interactions with other groups, like methoxyl, in the molecule (Iskander, Tewfik, & Wasif, 1966).

Synthesis and Characterization

In the field of synthetic chemistry, this compound plays a crucial role. For instance, Vinusha et al. (2015) demonstrated its utility in synthesizing Schiff bases, which were then tested for antibacterial and antifungal activities (Vinusha, Shivaprasad, Chandan, & Begum, 2015). Yan (2003) discussed the synthesis of new chromophores using this compound, exploring their optical properties (Yan, 2003).

Applications in Medicinal Chemistry

This compound is significant in medicinal chemistry. Liu et al. (2019) reported on a heterocyclic compound derived from ethyl 4-[(2-methoxyethyl)amino]-3-nitrobenzoate, exploring its anti-cancer activity against gastric cancer cell lines (Liu, Peng, Yue, Li, & Zhang, 2019).

Analytical and Environmental Applications

From an analytical perspective, Yao Jun-hua (2007) used LC-MS^n to detect impurities in this compound, indicating its importance in quality control in pharmaceutical synthesis (Yao Jun-hua, 2007). Also, Dimmock (1967) studied derivatives of 4-methoxy-3-nitrobenzoic acid, including this compound, for their ability to induce chlorosis in plants, showing its potential environmental impact (Dimmock, 1967).

Safety And Hazards


  • Eye Irritant : Handle with care to avoid eye contact.

  • Skin Sensitizer : May cause skin irritation.

  • Combustible : Store away from open flames or heat sources.


Future Directions

Research on Ethyl 4-[(2-methoxyethyl)amino]-3-nitrobenzoate could explore:



  • Biological Activity : Investigate its potential as a drug candidate.

  • Derivatives : Synthesize derivatives with modified functional groups.

  • Reaction Optimization : Optimize synthetic routes for efficiency.


Please note that this analysis is based on available information, and further studies may reveal additional insights. Always exercise caution when handling chemicals in the laboratory.


properties

IUPAC Name

ethyl 4-(2-methoxyethylamino)-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O5/c1-3-19-12(15)9-4-5-10(13-6-7-18-2)11(8-9)14(16)17/h4-5,8,13H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBURBOSAMMNRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NCCOC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24811796
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Ethyl 4-[(2-methoxyethyl)amino]-3-nitrobenzoate

Synthesis routes and methods

Procedure details

2-Methoxy-ethylamine (1.55 mL, 17.8 mmol) was added to a stirred solution of 4-fluoro-3-nitro-benzoic acid ethyl ester (3.60 g, 16.9 mmol) and K2CO3 (4.67 g, 33.8 mmol) in 50 mL DMF. After stirring for 4 h the mixture was poured onto ice water, stirred for 10 min, filtered and dried.
Quantity
1.55 mL
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
4.67 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Citations

For This Compound
1
Citations
S Bäurle, J Nagel, O Peters, N Bräuer… - Journal of Medicinal …, 2019 - ACS Publications
The presence and growth of endometrial tissue outside the uterine cavity in endometriosis patients are primarily driven by hormone-dependent and inflammatory processes—the latter …
Number of citations: 18 pubs.acs.org

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